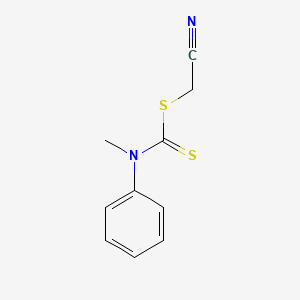

Cyanomethyl methyl(phenyl)carbamodithioate

Description

Properties

IUPAC Name |

cyanomethyl N-methyl-N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYACMHCOSCVNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337818 | |

| Record name | Cyanomethyl N-methyl-N-phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76926-16-4 | |

| Record name | Cyanomethyl N-methyl-N-phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76926-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyanomethyl methyl(phenyl)carbamodithioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethyl methyl(phenyl)carbamodithioate, also known as Methyl(phenyl)carbamodithioic Acid Cyanomethyl Ester, is a specialized organic compound primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] Its chemical structure and properties make it particularly effective for controlling the polymerization of certain classes of monomers, enabling the synthesis of well-defined polymers with complex architectures. While its primary application lies in materials science, the broader class of carbamodithioates has garnered interest in medicinal chemistry, suggesting potential, albeit underexplored, relevance in drug development.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its use in RAFT polymerization, a representative synthesis protocol, and a discussion of the biological context of the carbamodithioate chemical class.

Chemical and Physical Properties

This compound is a solid that typically appears as a white to orange or green powder or crystal.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 76926-16-4 | [1] |

| Molecular Formula | C₁₀H₁₀N₂S₂ | [1] |

| Molecular Weight | 222.33 g/mol | [2] |

| Appearance | White to Orange to Green powder to crystal | [1] |

| Melting Point | 88-92 °C | [2] |

| Purity | >98.0% (HPLC) | [1] |

| SMILES | CN(C(=S)SCC#N)c1ccccc1 | [1] |

| InChI Key | FYACMHCOSCVNHO-UHFFFAOYSA-N | [2] |

| Storage Temperature | 2-8 °C | [2] |

Application in RAFT Polymerization

This compound is a highly effective chain transfer agent for RAFT polymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[3] It is particularly well-suited for the polymerization of "less-activated" monomers such as vinyl esters (e.g., vinyl acetate) and vinyl amides.

Mechanism of Action in RAFT Polymerization

The RAFT process relies on a degenerative chain transfer mechanism where the RAFT agent reversibly reacts with propagating polymer chains. This establishes a dynamic equilibrium between active and dormant chains, allowing for controlled polymer growth. The general mechanism is depicted in the following diagram.

Caption: Generalized mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of Vinyl Acetate

The following is a typical experimental protocol for the polymerization of vinyl acetate using this compound as the RAFT agent.

Materials:

-

Vinyl acetate (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

This compound (RAFT agent)

-

Ampule or Schlenk tube

-

Vacuum line

-

Oil bath

Procedure:

-

In an ampule, prepare a solution of vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and this compound (26.64 mg, 0.12 mmol).[3]

-

De-gas the contents of the ampule by three repeated freeze-evacuate-thaw cycles (at a pressure of 0.05 mm Hg).[3]

-

Seal the ampule under vacuum.[3]

-

Polymerize by placing the sealed ampule in a heated oil bath at 60 °C for 16 hours.[3]

Synthesis of this compound

Representative Synthesis Workflow

The following diagram illustrates a plausible synthetic route.

Caption: Plausible synthesis workflow for the target compound.

Experimental Protocol: Synthesis of Sodium N-methyl-N-phenyl dithiocarbamate (Precursor)

The following is a representative protocol for the synthesis of the dithiocarbamate precursor.

Materials:

-

N-methylaniline

-

Sodium hydroxide (NaOH)

-

Carbon disulfide (CS₂)

-

Distilled water

-

Ether

-

Acetone

-

Two-necked flask

-

Thermometer

Procedure:

-

Prepare a solution of sodium hydroxide (8 g, 0.2 mol) in 10 mL of distilled water in a two-necked flask equipped with a thermometer.[4]

-

Add 21.80 mL of N-methylaniline to the NaOH solution.[4]

-

Stir the mixture for approximately 2 hours at a low temperature of 2–4 °C.[4]

-

A yellowish-white solid product will separate out. Filter the solid.[4]

-

Wash the solid product with small portions of ether.[4]

-

Recrystallize the product from acetone to obtain Sodium N-methyl-N-phenyl dithiocarbamate.[4]

The subsequent step to obtain the final product would involve the reaction of this dithiocarbamate salt with a suitable cyanomethylating agent, such as chloroacetonitrile, in an appropriate solvent.

Biological Relevance and Future Perspectives

Currently, there is no direct evidence in the scientific literature detailing the biological activity or cytotoxicity of this compound. However, the broader chemical class of carbamodithioates has been the subject of investigation in drug discovery.

Potential Biological Activities of Carbamodithioates

Several studies have explored the potential of various carbamodithioate derivatives as therapeutic agents. For instance, certain carbamodithioates have been synthesized and evaluated for their anti-proliferative activities against human cancer cell lines. Some derivatives have been shown to inhibit colony formation and induce cell cycle arrest and apoptosis in cancer cells.

Furthermore, metal complexes of dithiocarbamates have been investigated for their antifungal and antibacterial properties. These studies suggest that the dithiocarbamate moiety can be a valuable pharmacophore in the design of new bioactive molecules.

Relevance to Drug Delivery

The primary application of this compound in RAFT polymerization is highly relevant to the field of drug delivery. RAFT polymerization allows for the synthesis of well-defined, functional polymers that can be used to create sophisticated drug delivery systems, such as:

-

Polymer-drug conjugates: Where a therapeutic agent is covalently attached to a polymer backbone.

-

Micelles and nanoparticles: For the encapsulation and targeted delivery of hydrophobic drugs.

-

Stimuli-responsive polymers: That release their payload in response to specific physiological cues (e.g., pH, temperature).

The use of RAFT agents like this compound enables precise control over the architecture of these drug delivery vehicles, which can influence their biocompatibility, drug-loading capacity, and release kinetics.

Future Directions

Given the established use of this compound in creating advanced polymer architectures for biomedical applications, and the known biological activities of other carbamodithioates, future research could explore the following:

-

Cytotoxicity studies: A thorough evaluation of the in vitro cytotoxicity of this compound and its resulting polymers is warranted to ensure their safety for biomedical applications.

-

Biological screening: Screening of this compound against various biological targets (e.g., cancer cell lines, microbial strains) could reveal potential therapeutic applications.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues could help in identifying key structural features responsible for any observed biological activity.

References

- 1. rsc.org [rsc.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. In vitro cytotoxicity of RAFT polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Cyanomethyl methyl(phenyl)carbamodithioate synthesis protocol

An In-depth Technical Guide to the Synthesis of Cyanomethyl Methyl(phenyl)carbamod-ithioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of cyanomethyl methyl(phenyl)carbamodithioate, a compound of interest in materials science and drug development, notably as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in polymer chemistry.[1][2] This document outlines the general synthetic protocol, presents key data in a structured format, and includes a detailed experimental workflow.

Introduction

This compound, with the CAS number 76926-16-4, is a dithiocarbamate ester.[1][3] Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as pesticides, vulcanization accelerators, and ligands in coordination chemistry.[4] The synthesis of dithiocarbamate esters typically involves a two-step process: the formation of a dithiocarbamate salt from a primary or secondary amine and carbon disulfide, followed by S-alkylation with an appropriate alkyl halide.[5][6] In the case of this compound, the synthesis involves the reaction of N-methylaniline with carbon disulfide, followed by alkylation with a haloacetonitrile, such as chloroacetonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 76926-16-4 | [1][3] |

| Molecular Formula | C₁₀H₁₀N₂S₂ | [3] |

| Molecular Weight | 222.32 g/mol | [3] |

| Appearance | White to orange to green powder/crystal | [3] |

| Purity (Typical) | >98.0% (HPLC) | [3] |

| Melting Point | 88-92 °C | [2] |

General Synthesis Protocol

The synthesis of this compound is generally achieved through a two-step, one-pot reaction. The first step involves the formation of a dithiocarbamate salt by reacting N-methylaniline with carbon disulfide in the presence of a base. The second step is the S-alkylation of this in-situ generated salt with chloroacetonitrile.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for dithiocarbamate synthesis.[7][8] Researchers should adapt this protocol as needed and ensure all safety precautions are taken.

Materials:

-

N-methylaniline

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Chloroacetonitrile (ClCH₂CN)

-

Acetone

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N-methylaniline (1.0 eq) in acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.0 eq) in water.

-

To this cooled, stirring mixture, add carbon disulfide (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The formation of the sodium methyl(phenyl)carbamodithioate salt may be observed.

-

-

S-Alkylation:

-

To the reaction mixture, add chloroacetonitrile (1.0 eq) dropwise while maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, pour the mixture into cold water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Carbon disulfide is highly flammable and toxic.

-

Chloroacetonitrile is toxic and a lachrymator.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. メチル(フェニル)カルバモジチオ酸シアノメチル 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. This compound 98 HPLC 76926-16-4 [sigmaaldrich.com]

Cyanomethyl methyl(phenyl)carbamodithioate CAS number 76926-16-4

CAS Number: 76926-16-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyanomethyl methyl(phenyl)carbamodithioate, a compound primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This document collates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and application, and discusses its potential biological activities based on the broader class of dithiocarbamates.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to orange or green powder or crystal.[1][2] It is characterized by low solubility in water but is more soluble in organic solvents. Key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀N₂S₂ | [1] |

| Molecular Weight | 222.33 g/mol | |

| Melting Point | 88-92 °C | |

| Appearance | White to Orange to Green powder to crystal | [1][2] |

| Purity (typical) | >98.0% (HPLC) | [1][2] |

| Storage Temperature | 2-8°C |

Chemical Identifiers:

| Type | Identifier | References |

| CAS Number | 76926-16-4 | [1] |

| InChI | 1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 | |

| InChI Key | FYACMHCOSCVNHO-UHFFFAOYSA-N | |

| SMILES | CN(C(=S)SCC#N)c1ccccc1 | [1] |

| MDL Number | MFCD16038113 | |

| PubChem Substance ID | 329763967 |

Synthesis Protocol

The synthesis of this compound can be performed in a two-step process. The first step involves the formation of the sodium N-methyl-N-phenyl dithiocarbamate salt, which is then reacted with bromoacetonitrile.

Step 1: Synthesis of Sodium N-methyl-N-phenyl dithiocarbamate

This procedure is adapted from the synthesis of similar dithiocarbamate salts.[3][4][5]

Materials:

-

N-methylaniline

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Diethyl ether

-

Acetone

Procedure:

-

Prepare a solution of sodium hydroxide (e.g., 8 g, 0.2 mol) in distilled water (10 mL) in a two-necked flask equipped with a thermometer and a magnetic stirrer.

-

Cool the NaOH solution to 2-4°C in an ice bath.

-

Slowly add N-methylaniline (e.g., 21.8 mL, 0.2 mol) to the cooled solution while stirring.

-

Add carbon disulfide dropwise to the mixture, maintaining the temperature between 2-4°C.

-

Continue stirring the mixture at this low temperature for approximately 2 hours. A yellowish-white solid product should precipitate.

-

Filter the solid product and wash it with small portions of cold diethyl ether.

-

Recrystallize the crude product from acetone to yield purified sodium N-methyl-N-phenyl dithiocarbamate.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the dithiocarbamate salt onto bromoacetonitrile.

Materials:

-

Sodium N-methyl-N-phenyl dithiocarbamate (from Step 1)

-

Bromoacetonitrile

-

A suitable solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

Dissolve the sodium N-methyl-N-phenyl dithiocarbamate in a suitable solvent such as THF in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of bromoacetonitrile to the solution.

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 2-20 hours) until the reaction is complete (monitoring by TLC is recommended).

-

Once the reaction is complete, the resulting mixture can be worked up by filtering off any precipitated sodium bromide and removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Application in RAFT Polymerization

The primary application of this compound is as a chain transfer agent (CTA) in RAFT polymerization.[6][7] This technique allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[8][9] This compound is particularly effective for the polymerization of vinyl esters and vinyl amides.[6]

Mechanism of Action in RAFT Polymerization

RAFT polymerization is a degenerative chain transfer process that establishes an equilibrium between active propagating radicals and dormant polymeric thiocarbonylthio species.[][11] The dithiocarbamate moiety acts as the stabilizing group (Z-group), while the cyanomethyl group serves as the reinitiating or leaving group (R-group).[12] This equilibrium allows for the controlled growth of polymer chains.

Experimental Protocol: RAFT Polymerization of Vinyl Acetate

The following is a typical procedure for the polymerization of vinyl acetate using this compound as the RAFT agent.[2]

Materials:

-

Vinyl acetate (monomer)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

-

This compound (RAFT agent, CAS 76926-16-4)

-

Polymerization vessel (e.g., ampule or Schlenk tube)

-

Vacuum line

-

Oil bath

Procedure:

-

In a polymerization vessel, prepare a solution of vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and this compound (26.64 mg, 0.12 mmol).

-

De-gas the contents of the vessel by subjecting it to three repeated freeze-pump-thaw cycles under high vacuum (e.g., 0.05 mm Hg).

-

Seal the vessel under vacuum.

-

Place the sealed vessel in a pre-heated oil bath at 60°C.

-

Allow the polymerization to proceed for the desired time (e.g., 16 hours).

-

To terminate the reaction, remove the vessel from the oil bath and cool it rapidly, for instance, by immersing it in an ice bath.

-

The resulting polymer can be isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum.

-

Analyze the polymer for molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and determine monomer conversion using ¹H NMR.

Biological and Toxicological Profile

Direct studies on the biological activity and toxicology of this compound are not widely available in the public domain. However, the broader class of dithiocarbamates is known for a wide range of biological activities, including antifungal, antiparasitic, and anticancer properties.[13][14]

The mechanism of action for the biological activity of dithiocarbamates is often linked to their ability to chelate metal ions, which can lead to the inhibition of metal-containing enzymes, such as superoxide dismutase.[4]

Studies on organotin(IV) complexes containing N-alkyl-N-phenyl dithiocarbamate ligands have demonstrated significant cytotoxic effects against various human cancer cell lines.[13][14] The lipophilicity conferred by the phenyl group is thought to enhance cytotoxic activity.[14] While these studies involve metal complexes and not the free ligand, they suggest that the N-methyl-N-phenyl dithiocarbamate moiety itself is a pharmacologically active scaffold.

The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of some organotin(IV) N-phenyl dithiocarbamate compounds against human T-lymphoblastic leukemia (Jurkat E6.1) cells to provide context.

| Compound | Ligand Structure | IC₅₀ (µM) on Jurkat E6.1 cells | Reference |

| ODTC 1 | Diphenyltin(IV) diisopropyldithiocarbamate | 1.45 | [15] |

| ODTC 2 | Triphenyltin(IV) diisopropyldithiocarbamate | 0.81 | [15] |

| ODTC 3 | Diphenyltin(IV) N-butyl-N-isobutyldithiocarbamate | 1.05 | [15] |

| ODTC 4 | Triphenyltin(IV) N-butyl-N-isobutyldithiocarbamate | 0.94 | [15] |

| ODTC 5 | Triphenyltin(IV) N-ethyl-N-phenyldithiocarbamate | 0.67 | [15] |

| Vincristine | (Positive Control) | 0.02 | [15] |

Note: The IC₅₀ values are for the organotin complexes, not for this compound itself.

Safety Information

According to supplier safety data sheets, this compound is classified with the GHS07 pictogram and the signal word "Warning". It may cause an allergic skin reaction (Hazard Statement H317). Standard precautions for handling chemical reagents, including the use of personal protective equipment, are advised.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. RAFT聚合反应操作步骤 [sigmaaldrich.com]

- 3. Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 5. CN102267931A - Metham production process - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Cyanomethyl diphenylcarbamodithioate 97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wlv.openrepository.com [wlv.openrepository.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Cyanomethyl methyl(phenyl)carbamodithioate in RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Cyanomethyl methyl(phenyl)carbamodithioate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document details the core principles of its function, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and polymer chemistry.

Core Principles of this compound in RAFT Polymerization

This compound is a dithiocarbamate-based RAFT agent particularly effective for the controlled polymerization of less-activated monomers (LAMs), such as vinyl esters and vinyl amides.[1][2] Its efficacy stems from the electronic properties of its constituent groups: the N-methyl-N-phenylcarbamodithioate moiety (the Z-group) and the cyanomethyl moiety (the R-group).

The general mechanism of RAFT polymerization involves a degenerative chain transfer process that establishes a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species. This equilibrium allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and low polydispersity indices (PDIs).

The key steps in the RAFT mechanism mediated by this compound are:

-

Initiation: A standard radical initiator generates free radicals, which react with monomer units to form propagating polymer chains (P•).

-

Addition to the RAFT Agent: The propagating radical (P•) adds to the C=S bond of the this compound, forming an intermediate radical adduct.

-

Fragmentation: This intermediate radical can fragment in two ways: either regenerating the original propagating radical or releasing the cyanomethyl radical (R•), which then initiates the polymerization of new monomer units.

-

Re-initiation: The expelled cyanomethyl radical (R•) reacts with the monomer to start a new propagating chain.

-

Chain Equilibration: A rapid equilibrium is established where the growing polymer chains are reversibly capped by the dithiocarbamate group. This ensures that all chains have an equal opportunity to grow, resulting in a narrow molecular weight distribution.

The effectiveness of this compound in controlling the polymerization of less-activated monomers is attributed to the electronic nature of the N-methyl-N-phenylcarbamodithioate Z-group. The nitrogen atom's lone pair of electrons delocalizes into the thiocarbonyl group, which modulates the reactivity of the C=S bond, making it suitable for mediating the polymerization of electron-rich monomers.

Quantitative Data

The performance of this compound as a RAFT agent is demonstrated by its ability to control the molecular weight and polydispersity of polymers derived from less-activated monomers. The following table summarizes key quantitative data from the RAFT polymerization of 1-vinyl-1,2,4-triazole (VT) using this agent.

| Monomer | [M]:[CTA] Ratio | Solvent | Conversion (%) | Mn ( g/mol ) | PDI |

| 1-vinyl-1,2,4-triazole | 100:1 | Methanol | >98 | 11,000 | 1.18 |

| 1-vinyl-1,2,4-triazole | 200:1 | Methanol | >98 | 20,000 | 1.21 |

| 1-vinyl-1,2,4-triazole | 400:1 | Methanol | >98 | 47,000 | 1.21 |

| 1-vinyl-1,2,4-triazole | 100:1 | DMF | >98 | 12,000 | 1.23 |

| 1-vinyl-1,2,4-triazole | 200:1 | DMF | >98 | 21,000 | 1.25 |

| 1-vinyl-1,2,4-triazole | 400:1 | DMF | >98 | 59,000 | 1.28 |

Data sourced from a study on the controlled radical polymerization of 1-vinyl-1,2,4-triazole.[3]

As shown in the table, this compound provides excellent control over the polymerization of 1-vinyl-1,2,4-triazole, with the number-average molecular weight (Mn) increasing linearly with the monomer-to-CTA ratio while maintaining low polydispersity indices.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of RAFT polymerization. Below are representative experimental protocols for the use of this compound with different less-activated monomers.

RAFT Polymerization of Vinyl Acetate

This protocol describes a typical procedure for the homopolymerization of vinyl acetate.[4]

Materials:

-

Vinyl acetate (monomer)

-

This compound (RAFT agent, Product No. 723002)[4]

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Ampule or Schlenk tube

Procedure:

-

Prepare a solution of vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and this compound (26.64 mg, 0.12 mmol) in an ampule.[4]

-

De-gas the contents of the ampule by three repeated freeze-evacuate-thaw cycles (at a pressure of 0.05 mm Hg).[4]

-

Seal the ampule under vacuum.

-

Polymerize by placing the sealed ampule in a heated oil bath at 60 °C for 16 hours.[4]

RAFT Polymerization of 1-vinyl-1,2,4-triazole

This protocol outlines the synthesis of poly(1-vinyl-1,2,4-triazole) in different solvents.[3]

Materials:

-

1-vinyl-1,2,4-triazole (monomer)

-

This compound (CTA1) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Methanol or N,N-Dimethylformamide (DMF) (solvent)

-

Schlenk flask

Procedure:

-

In a Schlenk flask, dissolve 1-vinyl-1,2,4-triazole (5.26 mol/L), this compound, and AIBN in either methanol or DMF. The molar ratio of [M]:[CTA]:[AIBN] can be varied (e.g., 100:1:0.1, 200:1:0.1, 400:1:0.1).[3]

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Place the sealed flask in a preheated oil bath at 60 °C and stir for 24 hours.[3]

-

After the polymerization, precipitate the polymer in a suitable non-solvent (e.g., diethyl ether) and dry under vacuum.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the RAFT polymerization process and experimental workflows.

Caption: The core mechanism of RAFT polymerization.

Caption: A typical experimental workflow for RAFT polymerization.

Caption: Structure-function relationship of the RAFT agent.

References

physical and chemical properties of Cyanomethyl methyl(phenyl)carbamodithioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethyl methyl(phenyl)carbamodithioate is a specialized organic compound primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers a method for synthesizing polymers with well-defined architectures, low polydispersity, and high end-group fidelity, which are crucial attributes for materials used in advanced applications, including drug delivery systems and biomaterials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its spectral characteristics.

Physical and Chemical Properties

This compound is a solid material that ranges in color from white to orange to green as a powder or crystalline solid.[1][2] It is essential to store this compound under controlled conditions to maintain its stability and reactivity.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Cyanomethyl N-methyl-N-phenylcarbamodithioate | |

| Synonyms | Methyl(phenyl)carbamodithioic Acid Cyanomethyl Ester, Cyanomethyl N-methyl-N-phenyl dithiocarbamate | [1] |

| CAS Number | 76926-16-4 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂S₂ | [1][2] |

| Molecular Weight | 222.33 g/mol | [3] |

| Appearance | White to Orange to Green powder to crystal | [1][2] |

| Purity | >98.0% (HPLC) | [1][2] |

| Melting Point | 88-92 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

Table 2: Chemical and Safety Information for this compound

| Property | Value | Reference |

| SMILES | CN(C(=S)SCC#N)c1ccccc1 | [1][2] |

| InChI | 1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 | [3] |

| Hazard Classifications | Skin Sensitizer (Category 1) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H317 (May cause an allergic skin reaction) | [3] |

| Precautionary Statements | P261, P272, P280, P302 + P352, P333 + P313, P362 + P364 | [3] |

| Storage Class | 11 (Combustible Solids) | [3] |

| Solubility | Generally soluble in polar organic solvents. Low solubility in water. | [4] |

Experimental Protocols

Synthesis of this compound (General Procedure)

The synthesis of dithiocarbamate esters can be achieved through a one-pot reaction involving a secondary amine, carbon disulfide, and an alkylating agent.[5] The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

-

N-methylaniline

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or other suitable base

-

2-Chloroacetonitrile

-

Ethanol or other suitable solvent

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methylaniline in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide.

-

To this mixture, add carbon disulfide dropwise while maintaining the low temperature. The reaction is often exothermic.

-

Allow the reaction to stir for a specified time to form the sodium methyl(phenyl)dithiocarbamate salt.

-

Add 2-chloroacetonitrile to the reaction mixture to act as the alkylating agent.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization.

Procedure:

-

Select a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water).

-

Dissolve the crude solid in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6][7]

Application in RAFT Polymerization of Vinyl Acetate

This compound is particularly effective as a chain transfer agent for the polymerization of vinyl acetate.[8][9]

Materials:

-

Vinyl acetate (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

This compound (RAFT agent)

-

Benzene (solvent)

-

Ampule or Schlenk tube

Procedure:

-

Prepare a solution of vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and this compound (26.64 mg, 0.12 mmol) in an ampule.

-

De-gas the contents of the ampule by three repeated freeze-pump-thaw cycles.

-

Seal the ampule under vacuum.

-

Polymerize by placing the sealed ampule in a heated oil bath at 60 °C for 16 hours.

-

After polymerization, the polymer can be isolated and analyzed to determine molecular weight (Mn) and polydispersity index (PDI). For this specific protocol, a poly(vinyl acetate) with an Mn of 16,400 and a PDI of 1.25 was obtained after 16 hours, with a 91% conversion.

Predicted Spectral Data

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2 - 7.5 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.0 | singlet | 2H | Methylene protons (-S-CH₂-CN) |

| ~3.6 | singlet | 3H | Methyl protons (-N-CH₃) |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Thiocarbonyl carbon (C=S) |

| ~145 | Aromatic quaternary carbon (C-N) |

| ~129 | Aromatic methine carbons (ortho-C) |

| ~128 | Aromatic methine carbon (para-C) |

| ~126 | Aromatic methine carbons (meta-C) |

| ~116 | Nitrile carbon (-CN) |

| ~40 | Methyl carbon (-N-CH₃) |

| ~25 | Methylene carbon (-S-CH₂-CN) |

Table 5: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~2250 | C≡N stretch (nitrile) |

| ~1600, 1490 | Aromatic C=C stretch |

| ~1250-1050 | C=S stretch (thiocarbonyl) |

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 222. Subsequent fragmentation may involve the loss of the cyanomethyl group (-CH₂CN) or other characteristic fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a dithiocarbamate, such as this compound.

Caption: General workflow for the synthesis and purification of dithiocarbamates.

The following diagram illustrates the workflow for RAFT polymerization using this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. wlv.openrepository.com [wlv.openrepository.com]

- 3. This compound 98 HPLC 76926-16-4 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Pivotal Role of Dithiocarbamates in Controlled Radical Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dithiocarbamates have emerged as a versatile and highly effective class of chain transfer agents (CTAs) in the realm of controlled radical polymerization, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Their tunable reactivity and compatibility with a wide range of monomers make them invaluable tools for the synthesis of well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures. This technical guide provides an in-depth exploration of the core principles, experimental considerations, and applications of dithiocarbamates in this field, with a particular focus on their relevance to drug development.

The Mechanism of Dithiocarbamate-Mediated RAFT Polymerization

RAFT polymerization mediated by dithiocarbamates operates on the principle of a degenerative chain transfer process, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains.[1] The key to this control lies in the dithiocarbamate CTA, which reversibly reacts with propagating radicals. The general mechanism can be broken down into several key steps:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate initial radicals.

-

Propagation: These radicals react with monomer units to form propagating polymer chains (P•n).

-

Pre-equilibrium: The propagating radical (P•n) adds to the C=S bond of the dithiocarbamate RAFT agent (ZC(=S)SR) to form an intermediate radical adduct. This adduct can then fragment, releasing either the initial R group as a new radical (R•) or the original propagating chain (P•n).

-

Re-initiation: The expelled radical (R•) initiates the growth of a new polymer chain (P•m).

-

Main Equilibrium: A rapid equilibrium is established where the thiocarbonylthio group is transferred between dormant and active polymer chains. This ensures that all chains have an equal probability of growth, leading to a narrow molecular weight distribution.[]

The structure of the dithiocarbamate, specifically the substituents on the nitrogen atom (the Z group), plays a critical role in modulating the reactivity of the C=S double bond and the stability of the intermediate radical, thereby influencing the polymerization kinetics and the types of monomers that can be effectively controlled.[3]

References

An In-depth Technical Guide to Cyanomethyl methyl(phenyl)carbamodithioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Cyanomethyl methyl(phenyl)carbamodithioate, a key reagent in the field of polymer chemistry with emerging relevance in drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound. It includes a summary of its physicochemical properties, a detailed experimental protocol for its use in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and a discussion of its role in the synthesis of advanced biomaterials. While a specific, publicly available, detailed synthesis protocol and comprehensive raw spectroscopic data for this compound are not readily found in the literature, this guide provides a plausible synthetic route based on established chemical principles for dithiocarbamate synthesis.

Introduction to this compound

This compound, also known as Cyanomethyl N-methyl-N-phenyl dithiocarbamate, is a highly effective chain transfer agent (CTA) for RAFT polymerization.[1] Its chemical structure, featuring a dithiocarbamate functional group, allows for the controlled synthesis of polymers with well-defined architectures, molecular weights, and narrow polydispersity.[1] This level of control is paramount in the development of advanced materials, particularly in the biomedical field where polymer characteristics directly impact biocompatibility, drug loading, and release kinetics.

The dithiocarbamate functional group is a versatile moiety in chemistry and has been explored for its potential in drug design and medicinal chemistry.[2][3] While the direct biological activity of this compound has not been extensively reported, its utility in creating polymers for drug delivery places it as a significant compound of interest for drug development professionals.[2]

Chemical Structure and Properties

The core structure of this compound consists of a central carbamodithioate group (N-C(S)S-) substituted with a methyl group and a phenyl group on the nitrogen atom, and a cyanomethyl group on one of the sulfur atoms.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 76926-16-4 | [1][4] |

| Molecular Formula | C₁₀H₁₀N₂S₂ | [4] |

| Molecular Weight | 222.33 g/mol | [4] |

| Appearance | White to orange to green powder/crystal | [5] |

| Melting Point | 88-92 °C | [4] |

| SMILES | CN(C(=S)SCC#N)c1ccccc1 | [4] |

| InChI | 1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 | [4] |

| Purity | >98.0% (HPLC) | [5] |

| Storage Temperature | 2-8°C | [4] |

Solubility

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available in the public domain. However, based on general principles of dithiocarbamate chemistry, a plausible two-step synthetic route can be proposed. This involves the initial formation of a dithiocarbamate salt, followed by S-alkylation.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Sodium N-methyl-N-phenyl dithiocarbamate [9]

This procedure is adapted from the synthesis of similar dithiocarbamate salts.

-

In a two-necked flask equipped with a thermometer and a magnetic stirrer, dissolve sodium hydroxide (0.2 mol) in 10 mL of distilled water.

-

Cool the solution to a temperature range of 2-4°C using an ice bath.

-

To this cold solution, add N-methylaniline (0.2 mol) dropwise while stirring.

-

Continue stirring the mixture at 2-4°C for approximately 2 hours.

-

A yellowish-white solid product, sodium N-methyl-N-phenyl dithiocarbamate, should precipitate out.

-

Filter the solid product, wash it with small portions of cold diethyl ether, and recrystallize from acetone to obtain the purified intermediate.

Step 2: Synthesis of this compound

This step involves the S-alkylation of the dithiocarbamate salt.

-

Dissolve the purified sodium N-methyl-N-phenyl dithiocarbamate (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

To this solution, add chloroacetonitrile (1 equivalent) dropwise at room temperature with continuous stirring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the resulting sodium chloride byproduct can be removed by filtration.

-

The solvent is then removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Disclaimer: This is a proposed synthesis based on established chemical reactions. Researchers should conduct their own optimization and safety assessments before attempting this synthesis.

Spectroscopic Characterization (Anticipated Data)

While specific experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

-

Aromatic Protons: A multiplet in the range of 7.0-7.5 ppm corresponding to the protons on the phenyl ring.

-

Methyl Protons: A singlet around 3.0-3.5 ppm corresponding to the N-methyl group.

-

Methylene Protons: A singlet around 3.5-4.0 ppm corresponding to the S-CH₂-CN group.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm).

-

Thiocarbonyl Carbon (C=S): A signal in the downfield region, typically around 190-210 ppm.

-

N-Methyl Carbon: A signal around 35-45 ppm.

-

S-Methylene Carbon: A signal around 30-40 ppm.

-

Nitrile Carbon: A signal around 115-120 ppm.

FTIR Spectroscopy

-

C≡N Stretch: A sharp absorption band around 2240-2260 cm⁻¹.

-

C=S Stretch: A strong absorption band in the region of 1000-1250 cm⁻¹.

-

C-N Stretch: An absorption band around 1250-1350 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 222. Key fragmentation patterns would likely involve the loss of the cyanomethyl group and cleavage of the C-S and C-N bonds.

Applications in Drug Development and Materials Science

The primary application of this compound in a context relevant to drug development is its use as a RAFT agent for the synthesis of well-defined polymers.[1] These polymers can be designed to form nanoparticles, micelles, or hydrogels for controlled drug delivery.

RAFT Polymerization

RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low dispersity. The process involves a chain transfer agent, such as this compound, which reversibly transfers a propagating radical, allowing for controlled chain growth.

References

- 1. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]

- 2. rroij.com [rroij.com]

- 3. Chemical and medicinal versatility of dithiocarbamates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 5. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]

- 8. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 9. Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Dithiocarbamates in Polymer Synthesis: A Technical Guide to Cyanomethyl Methyl(phenyl)carbamodithioate and its Switchable Counterparts

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the application of dithiocarbamate-based Reversible Addition-Fragmentation chain Transfer (RAFT) agents in controlled polymer synthesis. While focusing on the user-specified agent, cyanomethyl methyl(phenyl)carbamodithioate, this paper will first elucidate the concept of "switchable" RAFT agents by examining the more technically accurate examples of N-aryl-N-(4-pyridinyl)dithiocarbamates. The guide will then detail the role of this compound as a highly effective, conventional RAFT agent.

This document provides a comprehensive overview of the synthesis, mechanisms of action, and practical applications of these RAFT agents, supported by quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate understanding and implementation in a laboratory setting.

The Concept of a "Switchable" RAFT Agent

In the realm of RAFT polymerization, the ability to polymerize both "more activated monomers" (MAMs), such as styrenes and acrylates, and "less activated monomers" (LAMs), like vinyl acetate, with a single agent is highly desirable for the synthesis of complex block copolymers.[1][2] This has led to the development of "switchable" RAFT agents, which can modulate their reactivity based on an external stimulus.[3][4] The most prominent examples of such agents are N-(4-pyridinyl)-N-methyldithiocarbamates and their analogues.[2][3]

The switching mechanism of these pyridinyl-containing dithiocarbamates is predicated on the protonation and deprotonation of the pyridine nitrogen atom. In its neutral, deprotonated state, the RAFT agent is effective in controlling the polymerization of LAMs. Upon the addition of a stoichiometric amount of a strong acid, the pyridine nitrogen is protonated, which alters the electronic properties of the dithiocarbamate. This "switched on" state enhances the agent's ability to control the polymerization of MAMs.[2][5]

This compound: A Conventional RAFT Agent

Contrary to the user's topic, this compound does not possess the necessary chemical functionality—specifically, a readily protonatable group like the pyridine ring—to act as a switchable RAFT agent in the established sense. Instead, it is a highly effective conventional RAFT agent, particularly well-suited for the controlled polymerization of LAMs, such as vinyl esters and vinyl amides.[6][7] Its efficacy in these systems allows for the synthesis of well-defined polymers with low polydispersity.

Quantitative Data Presentation

The following tables summarize the performance of both switchable and conventional dithiocarbamate RAFT agents in the polymerization of various monomers.

Table 1: Polymerization of Less Activated Monomers (LAMs) with Conventional and Switchable (Neutral) RAFT Agents

| Monomer | RAFT Agent | Mn ( g/mol ) | PDI | Conversion (%) | Reference |

| Vinyl Acetate | This compound | - | <1.5 | - | [8] |

| Vinyl Acetate | N-(4-pyridinyl)-N-methyldithiocarbamate | - | - | - | [2] |

| N-vinylcarbazole | N-(4-pyridinyl)-N-methyldithiocarbamate | - | - | - | [2] |

Table 2: Polymerization of More Activated Monomers (MAMs) with Switchable (Protonated) RAFT Agents

| Monomer | RAFT Agent | Acid | Mn ( g/mol ) | PDI | Conversion (%) | Reference |

| Methyl Methacrylate | N-(4-pyridinyl)-N-methyldithiocarbamate | Protic or Lewis Acid | - | - | - | [2] |

| Styrene | N-(4-pyridinyl)-N-methyldithiocarbamate | Protic or Lewis Acid | - | - | - | [2] |

| Methyl Acrylate | N-aryl-N-pyridyl dithiocarbamates | Protonated form | - | - | - | [8] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of dithiocarbamate RAFT agents involves the reaction of a secondary amine with carbon disulfide, followed by alkylation with a suitable leaving group. For this compound, this would typically involve:

-

Formation of the dithiocarbamate salt: N-methylaniline is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol or water) to form the sodium N-methyl-N-phenyldithiocarbamate salt.

-

Alkylation: The resulting salt is then reacted with chloroacetonitrile in a solvent such as acetone or ethanol. The reaction mixture is typically stirred at room temperature for several hours.

-

Purification: The product is isolated by extraction and purified by column chromatography or recrystallization to yield this compound as a solid.

Synthesis of a Switchable RAFT Agent: 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate

The synthesis of this switchable RAFT agent follows a similar principle:

-

Dithiocarbamate salt formation: 4-(Methylamino)pyridine is reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt.

-

Alkylation: The salt is then reacted with 2-chloro-2-cyanopropane to introduce the cyanopropyl leaving group.

-

Purification: The final product is purified using standard techniques such as column chromatography.[9]

General RAFT Polymerization Procedure (for LAMs using this compound)

-

Reaction setup: A solution of the monomer (e.g., vinyl acetate), the RAFT agent (this compound), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., benzene or toluene) is prepared in a reaction vessel.

-

Degassing: The solution is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.

-

Polymerization: The reaction vessel is sealed under vacuum or an inert atmosphere and heated to the desired temperature (e.g., 60 °C) to initiate polymerization.

-

Monitoring and Termination: The reaction is monitored for monomer conversion over time. The polymerization is terminated by cooling the reaction mixture and exposing it to air.

-

Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.

pH-Switched RAFT Polymerization for Block Copolymers

-

First Block (MAM): The polymerization of the first monomer (a MAM, e.g., methyl methacrylate) is carried out using a switchable RAFT agent (e.g., 2-cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate) in the presence of a stoichiometric amount of a strong acid (e.g., p-toluenesulfonic acid).[5] The polymerization is conducted as described in the general RAFT procedure.

-

Deprotonation: After the first block has reached the desired molecular weight, the acid is neutralized by the addition of an organic base (e.g., N,N-dimethylaminopyridine) or by passing the polymer solution through a column of a basic solid (e.g., crushed sodium carbonate).[5]

-

Second Block (LAM): The second monomer (a LAM, e.g., vinyl acetate) is then added to the reaction mixture, and the polymerization is re-initiated to form the second block.

-

Isolation: The final block copolymer is isolated and purified as described previously.

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

Caption: General mechanism of RAFT polymerization.

Caption: Switching mechanism of a pyridinyl-dithiocarbamate RAFT agent.

Caption: Workflow for synthesizing block copolymers with a switchable RAFT agent.

References

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. proprep.com [proprep.com]

- 5. Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of Cyanomethyl methyl(phenyl)carbamodithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of Cyanomethyl methyl(phenyl)carbamodithioate, a dithiocarbamate derivative of significant interest in controlled radical polymerization. While specific experimental and theoretical data for this exact molecule are not extensively available in publicly accessible literature, this document outlines the established computational methodologies for this class of compounds. By examining the general principles of dithiocarbamate reactivity through the lens of computational chemistry, we offer a framework for predicting and understanding the behavior of this compound in various chemical environments. This guide includes representative data, detailed computational protocols, and visualizations of reaction mechanisms to serve as a valuable resource for researchers in polymer chemistry, medicinal chemistry, and materials science.

Introduction

This compound is a member of the dithiocarbamate family, a versatile class of organosulfur compounds. Dithiocarbamates are known for their ability to act as ligands for metal ions and have applications in agriculture and medicine.[1][2] In recent years, they have gained prominence as highly effective chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities.[3][4] The reactivity of a dithiocarbamate in RAFT polymerization is tunable by modifying the substituents on the nitrogen atom, making this compound, with its methyl and phenyl groups, a compound of particular interest.[5]

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reaction mechanisms of dithiocarbamates.[6] These computational approaches provide valuable insights into bond dissociation energies, frontier molecular orbital energies, and the transition states of reactions, which are crucial for understanding and predicting the reactivity of these compounds.

This guide will delve into the theoretical examination of this compound reactivity, presenting a synthesis of the current understanding of dithiocarbamates and a projection of the specific properties of the title compound.

Theoretical Methodologies

The investigation of dithiocarbamate reactivity heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has proven to be a robust and accurate method for studying the electronic and structural properties of these molecules.

Computational Details: A Representative Protocol

A typical computational study of this compound would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is built and then optimized to find its lowest energy conformation. This is commonly performed using a functional like B3LYP with a basis set such as 6-31G(d,p).

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data like enthalpy and Gibbs free energy.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the charge distribution within the molecule, providing insights into the polarity of bonds and the atomic charges.

-

Reaction Pathway Modeling: To study a specific reaction, such as the initial steps of RAFT polymerization, the structures of reactants, products, and transition states are optimized. The activation energy of the reaction can then be calculated from the energy difference between the reactants and the transition state.

Molecular Structure and Electronic Properties: Representative Data

Table 1: Representative Calculated Structural Parameters for a Dithiocarbamate Moiety

| Parameter | Bond | Representative Length (Å) |

| Bond Length | C=S | 1.65 - 1.70 |

| Bond Length | C-N | 1.35 - 1.40 |

| Bond Length | C-S | 1.80 - 1.85 |

| Bond Angle | S=C-S | 115° - 120° |

| Bond Angle | S=C-N | 120° - 125° |

Table 2: Representative Calculated Electronic Properties for a Dithiocarbamate

| Property | Representative Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.5 to -1.5 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical stability; a smaller gap suggests higher reactivity.[6] |

| Dipole Moment | 2.0 to 4.0 D | Reflects the overall polarity of the molecule. |

Reactivity and Mechanistic Insights

The reactivity of this compound is largely dictated by the dithiocarbamate functional group. The lone pair of electrons on the nitrogen atom can be delocalized into the C=S bond, influencing the reactivity of the thiocarbonyl group.

In the context of RAFT polymerization, the key steps involve the addition of a propagating radical to the C=S bond, followed by fragmentation of the resulting intermediate. The stability of this intermediate and the relative bond strengths of the C-S bonds determine the efficiency of the chain transfer process. The phenyl and methyl groups on the nitrogen atom modulate the electron density on the dithiocarbamate moiety, thereby influencing the rates of addition and fragmentation. The cyanomethyl group serves as the leaving group in the initial stages of the polymerization.

Visualizing the Theoretical Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of a dithiocarbamate's reactivity.

References

- 1. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Rise of Dithiocarbamates: A Technical Guide to their Discovery and Development as RAFT Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile method for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.[1] The choice of the RAFT agent, or chain transfer agent (CTA), is crucial for the success of the polymerization, dictating the range of monomers that can be effectively controlled.[1][2] Among the various classes of RAFT agents, dithiocarbamates have carved out a significant niche due to their unique reactivity profile. This technical guide provides an in-depth exploration of the discovery and development of dithiocarbamate RAFT agents, detailing their mechanism, synthesis, and the evolution of their applications, particularly in the realm of biomedical and drug delivery systems.[3]

The Genesis of Dithiocarbamate RAFT Agents: From Iniferters to Controlled Polymerization

Initially, simple N,N-dialkyl dithiocarbamates were investigated as "photoiniferters" (initiator-transfer agent-terminator).[4] However, under thermal conditions, these simple dithiocarbamates proved to be ineffective in controlling radical polymerization.[4] A significant breakthrough occurred with the discovery that dithiocarbamates in which the nitrogen lone pair is part of an aromatic system exhibit excellent control over the polymerization of monomers like styrene and (meth)acrylate esters.[4] This enhanced control is attributed to the delocalization of the nitrogen's lone pair into the aromatic system, which modifies the electronic properties of the thiocarbonyl group, making reversible radical addition-fragmentation more favorable.[4]

The RAFT Mechanism: A Delicate Equilibrium

The efficacy of RAFT polymerization hinges on a rapid and reversible chain transfer process. The general mechanism involves the addition of a propagating polymer radical (P•n) to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either returning to the starting species or releasing a new radical (R•) and a polymeric RAFT agent (macro-CTA). This process establishes an equilibrium between active (propagating) and dormant (macro-CTA) polymer chains, allowing for controlled polymer growth.

Caption: The general mechanism of RAFT polymerization.

The effectiveness of a dithiocarbamate as a RAFT agent is determined by the substituents on the nitrogen atom (the Z group) and the leaving group (the R group).[5] The Z group modulates the reactivity of the C=S double bond towards radical addition, while the R group must be a good homolytic leaving group that can efficiently re-initiate polymerization.[5]

Synthesis of Dithiocarbamate RAFT Agents

A common and versatile method for the synthesis of dithiocarbamate RAFT agents involves the reaction of a secondary amine with carbon disulfide in the presence of a base, followed by alkylation with a suitable alkyl halide.[6]

References

- 1. specificpolymers.com [specificpolymers.com]

- 2. wlv.openrepository.com [wlv.openrepository.com]

- 3. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of Vinyl Acetate using Cyanomethyl methyl(phenyl)carbamodithioate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the controlled radical polymerization of vinyl acetate (VAc) utilizing Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization. The specified RAFT agent for this protocol is Cyanomethyl methyl(phenyl)carbamodithioate. This method allows for the synthesis of poly(vinyl acetate) (PVAc) with a well-defined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). Such controlled polymer architectures are crucial for various applications, including the development of advanced drug delivery systems, functional coatings, and specialty adhesives.

Vinyl acetate is a challenging monomer for controlled radical polymerization due to the high reactivity of its propagating radical.[1] Dithiocarbamates, such as this compound, have been shown to be effective chain transfer agents for the controlled polymerization of less activated monomers like vinyl acetate.[2][3]

Key Experimental Data

The following table summarizes typical results for the RAFT polymerization of vinyl acetate using this compound as the RAFT agent and Azobisisobutyronitrile (AIBN) as the initiator.

| RAFT Agent | Polymerization Time (hours) | Mₙ ( g/mol ) | PDI | % Conversion (NMR) |

| This compound | 16 | 16,400 | 1.25 | 91 |

Table 1: Characteristics of poly(vinyl acetate) synthesized by RAFT polymerization at 60 °C. Data sourced from CSIRO experiments.[4]

Detailed Experimental Protocol

This protocol is based on established procedures for the RAFT polymerization of vinyl acetate.[4][5]

Materials:

-

Monomer: Vinyl acetate (VAc), inhibitor removed prior to use.

-

RAFT Agent: this compound.

-

Initiator: Azobisisobutyronitrile (AIBN).

-

Solvent (optional): Anhydrous solvent such as benzene or THF, if not performing a bulk polymerization.[6]

-

Glassware: Schlenk tube or ampule suitable for air-sensitive reactions.

-

Other: Vacuum line, oil bath, magnetic stirrer, and appropriate personal protective equipment.

Procedure:

-

Reagent Preparation: In a clean, dry Schlenk tube or ampule, combine the following reagents:

-

Vinyl acetate (2.0 mL, approximately 23.23 mmol)

-

This compound (26.64 mg, 0.12 mmol)

-

AIBN (2.0 mg, 0.012 mmol)

-

-

Degassing: The reaction mixture must be thoroughly deoxygenated to prevent termination of the radical polymerization by oxygen. This is achieved by subjecting the contents of the Schlenk tube or ampule to a minimum of three freeze-pump-thaw cycles under high vacuum (e.g., 0.05 mm Hg).[4][5][6]

-

Sealing: After the final thaw cycle, the vessel is sealed under vacuum or backfilled with an inert gas such as nitrogen or argon.

-

Polymerization: The sealed reaction vessel is then placed in a preheated oil bath set to 60 °C.[4][5] The reaction is allowed to proceed for the desired time (e.g., 16 hours for high conversion) with continuous stirring.

-

Termination and Isolation: After the specified time, the polymerization is quenched by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air. The resulting polymer can be purified by precipitating it in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum to a constant weight.

-

Characterization: The molecular weight (Mₙ) and polydispersity index (PDI) of the resulting poly(vinyl acetate) can be determined by Gel Permeation Chromatography (GPC). The monomer conversion can be calculated using Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the integral of the monomer vinyl peaks with the polymer backbone peaks.

Visualizations

RAFT Polymerization Mechanism

The following diagram illustrates the key steps involved in the RAFT polymerization process.

Caption: The RAFT polymerization mechanism.

Experimental Workflow

This diagram outlines the step-by-step workflow for the synthesis of poly(vinyl acetate) via RAFT polymerization.

Caption: Experimental workflow for RAFT polymerization.

Parameter Relationships in RAFT Polymerization

This diagram illustrates the logical relationships between key experimental parameters and the resulting polymer characteristics.

Caption: Key parameter relationships in RAFT.

References

- 1. worldresearchlibrary.org [worldresearchlibrary.org]

- 2. mdpi.com [mdpi.com]

- 3. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Controlled Polymerization of N-vinylpyrrolidone using Dithiocarbamate-Mediated RAFT

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(N-vinylpyrrolidone) (PNVP) is a biocompatible, water-soluble polymer widely utilized in pharmaceutical and biomedical applications, including as a binder for tablets, a drug solubilizer, and in hydrogel formulations.[1] Achieving control over the molecular weight and architecture of PNVP is crucial for optimizing its performance in these advanced applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers.[2] For less-activated monomers (LAMs) like N-vinylpyrrolidone (NVP), dithiocarbamates have been identified as effective chain transfer agents (CTAs) for mediating a controlled polymerization process.[1][3] This document provides a detailed protocol for the RAFT polymerization of NVP using dithiocarbamate CTAs, summarizes relevant experimental data, and illustrates the underlying mechanism and workflow.

Mechanism of Dithiocarbamate-Mediated RAFT Polymerization

RAFT polymerization relies on a degenerative chain transfer process to control polymer growth. The key to this control is the rapid equilibrium between active (propagating) radical chains and dormant polymeric thiocarbonylthio compounds. For LAMs like NVP, dithiocarbamates are suitable CTAs because they form less-stable intermediate radicals, which is appropriate for the highly reactive NVP propagating radicals.[4]

The simplified mechanism involves the following key stages:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate initiating radicals.

-

Chain Transfer: The initiating radical adds to a monomer unit to form a propagating radical (Pₙ•). This propagating radical then reacts with the dithiocarbamate CTA to form a dormant species and a new radical (R•).

-

Re-initiation: The expelled radical (R•) initiates the growth of a new polymer chain.

-